N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
This compound features a 5,6-dihydro-4H-cyclopenta[b]thiophene core substituted with a methyl group at the N-position, a 4-(morpholinosulfonyl)benzamido group at the 2-position, and a carboxamide at the 3-position.
Properties
IUPAC Name |
N-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-21-19(25)17-15-3-2-4-16(15)29-20(17)22-18(24)13-5-7-14(8-6-13)30(26,27)23-9-11-28-12-10-23/h5-8H,2-4,9-12H2,1H3,(H,21,25)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSFGYGMGRLFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps. One common approach is the condensation reaction, where a thiophene derivative is reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage. This is followed by the introduction of the morpholine group through nucleophilic substitution. The final step involves the methylation of the amide nitrogen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The cyclopenta[b]thiophene core is a common feature in compounds C22–C26 () and the compound in . Key differences lie in substituents:
Structural Implications :
- Morpholinosulfonyl vs. Heterocycles: The target’s morpholinosulfonyl group may improve water solubility compared to C22’s oxazole or ’s thiazole, which are more lipophilic .
- Carboxamide vs.
Physicochemical Properties
While exact data for the target compound are unavailable, trends can be inferred:
*Predicted based on substituent contributions.
Biological Activity
N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound features a complex structure characterized by:
- A cyclopentathiophene core.
- A morpholinosulfonyl group.
- An amide linkage to a benzamide moiety.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- Enzymatic Inhibition : It has been shown to inhibit certain enzymes involved in cell proliferation and survival pathways. For instance, compounds with similar morpholinosulfonyl groups have been linked to thymidylate synthase inhibition, which is crucial for DNA synthesis and repair .
- Receptor Modulation : The compound may act as an allosteric modulator for G protein-coupled receptors (GPCRs), enhancing or inhibiting receptor activity through conformational changes rather than direct binding .
2. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : Studies have demonstrated that derivatives of cyclopenta[b]thiophenes can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Synergistic Effects : When used in combination with other chemotherapeutics, it may enhance the efficacy of treatment regimens, particularly in resistant cancer types.
3. Neuropharmacological Effects
Emerging evidence suggests potential neuropharmacological applications:
- Serotonin Receptor Activity : Similar compounds have shown selectivity for serotonin receptors, indicating possible applications in treating mood disorders and anxiety .
- Antipsychotic Properties : Some derivatives exhibit antipsychotic-like effects in preclinical models, suggesting a role in managing schizophrenia and related disorders .
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
| Study | Findings |
|---|---|
| Study A (2017) | Demonstrated significant inhibition of tumor growth in xenograft models using similar thiophene derivatives. |
| Study B (2019) | Reported on the modulation of serotonin receptors with a focus on Gq signaling pathways, indicating potential for mood disorder treatments. |
| Study C (2020) | Found that the compound exhibited synergistic effects when combined with standard chemotherapeutics in vitro. |
Q & A
Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀.
- ANOVA with Tukey’s Test : Compare multiple derivatives’ potencies (p < 0.05 threshold).
- Bootstrap Analysis : Estimate confidence intervals for EC₅₀ values in small sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
